(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid

Description

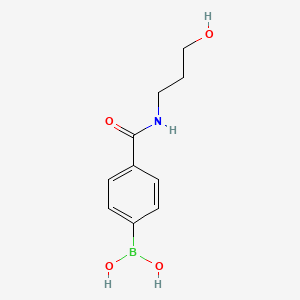

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position and a carbamoyl group (-CONH-) linked to a 3-hydroxypropyl chain. This compound is of interest in medicinal chemistry and materials science due to the reactive boronic acid moiety, which enables applications in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and sensing .

Properties

IUPAC Name |

[4-(3-hydroxypropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c13-7-1-6-12-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,13,15-16H,1,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMQHVJGIAQUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657448 | |

| Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-29-7 | |

| Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of phenylboronic acid with 3-hydroxypropyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent and catalyst to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with halides or pseudohalides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Esterification: The boronic acid group can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Condensation Reactions: The carbamoyl group can participate in condensation reactions with amines or other nucleophiles, leading to the formation of amides or other derivatives.

Scientific Research Applications

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, accepting electron pairs from the nucleophile. The carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The following boronic acid derivatives share the core phenylboronic acid structure with a carbamoyl substituent but differ in the functional groups attached to the carbamoyl nitrogen:

*Calculated based on molecular formula C₁₀H₁₄BNO₄.

Key Observations:

- Steric Effects : Bulky substituents like cyclopropyl () or aromatic groups () may hinder reactivity in cross-coupling reactions.

- Electronic Effects : Fluorine () and chlorine () introduce electronegativity, altering electron density on the phenyl ring and affecting interactions with biological targets.

Physicochemical Properties

- Topological Polar Surface Area (TPSA) :

- LogP :

- Hydroxypropyl derivative: Estimated ~1.2 (more hydrophilic).

- Ethoxycarbonylpropyl analogue (): ~2.5 (higher lipophilicity due to ester).

Biological Activity

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid, identified by its CAS number 913835-29-7, is an organoboron compound that has gained attention for its potential biological activities. This compound features a boronic acid group attached to a phenyl ring with a carbamoyl substitution, which may influence its reactivity and interactions with biological systems.

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and molecular recognition processes. The boronic acid moiety can interact with various biological targets, including proteins and enzymes, potentially modulating their functions.

Anticancer Properties

Research has indicated that boronic acids possess significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells. A notable study assessed the antiproliferative effects of several phenylboronic acid derivatives, revealing a structure-activity relationship that suggests modifications at specific positions can enhance biological efficacy .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | 18 | A2780 (Ovarian Cancer) |

| (4-Nitrophenyl)boronic acid | 44.6 | A549 (Lung Cancer) |

| (3-Carbamoylphenyl)boronic acid | 175.2 | MCF7 (Breast Cancer) |

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The mechanism typically involves the formation of stable complexes with enzyme active sites, thereby preventing substrate binding and subsequent catalysis.

Study on Enzyme Inhibition

A study investigated the inhibition of serine proteases by various boronic acids, including this compound. The results demonstrated that the compound effectively inhibited enzyme activity in a concentration-dependent manner, suggesting its potential as a therapeutic agent in diseases where serine proteases are implicated.

Antimicrobial Activity

Another research effort explored the antimicrobial properties of boronic acids against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis through enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.